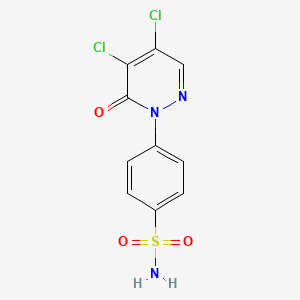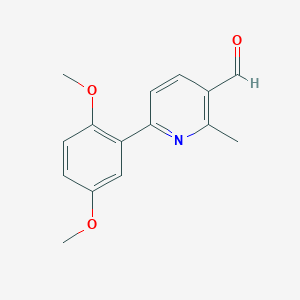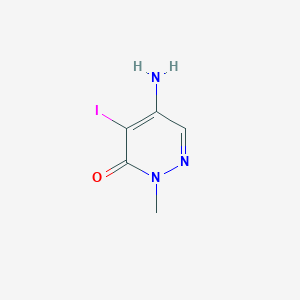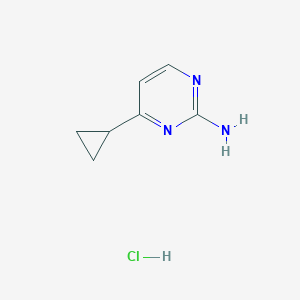
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions, a pyridin-2-ylmethyl group at the 1 position, and a ketone group at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one can be achieved through various synthetic routes. One common method involves the bromination of 1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: 3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-ol.
Oxidation: Compounds with additional functional groups such as carboxylic acids or aldehydes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies to elucidate.
類似化合物との比較
Similar Compounds
- 3,4-Dichloro-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
- 3,4-Difluoro-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
- 3,4-Diiodo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
Uniqueness
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable compared to chlorine or fluorine, which can affect the compound’s interactions with other molecules.
特性
分子式 |
C10H8Br2N2O |
|---|---|
分子量 |
331.99 g/mol |
IUPAC名 |
3,4-dibromo-1-(pyridin-2-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-6-14(10(15)9(8)12)5-7-3-1-2-4-13-7/h1-4H,5-6H2 |
InChIキー |
NIOYGKRWABNQBT-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=O)N1CC2=CC=CC=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11781731.png)


![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)

